molecular formula C13H19NO2 B13523730 Ethyl 2-(benzylamino)-2-methylpropanoate

Ethyl 2-(benzylamino)-2-methylpropanoate

Cat. No.: B13523730
M. Wt: 221.29 g/mol
InChI Key: IZJWTDWEIYLCOO-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(benzylamino)-2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzylamino)-2-methylpropanoate typically involves the esterification of 2-(benzylamino)-2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(Benzylamino)-2-methylpropanoic acid+EthanolAcid CatalystEthyl 2-(benzylamino)-2-methylpropanoate+Water\text{2-(Benzylamino)-2-methylpropanoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-(Benzylamino)-2-methylpropanoic acid+EthanolAcid Catalyst​Ethyl 2-(benzylamino)-2-methylpropanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(benzylamino)-2-methylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-(benzylamino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(benzylamino)-2-methylpropanoic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-(benzylamino)-2-methylpropanoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(amino)-2-methylpropanoate: Lacks the benzyl group, leading to different chemical and biological properties.

    Ethyl 2-(benzylamino)-2-ethylpropanoate: Contains an ethyl group instead of a methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-(benzylamino)-2-methylpropanoate

InChI

InChI=1S/C13H19NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3

InChI Key

IZJWTDWEIYLCOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)NCC1=CC=CC=C1

Origin of Product

United States

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